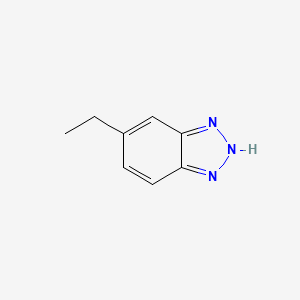

6-乙基-1H-1,2,3-苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

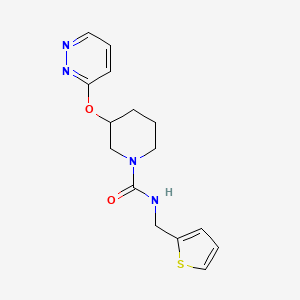

描述

6-ethyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole. Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole is known to behave as (1) an excellent leaving group, (2) an electron-donating or an electron-withdrawing group, (3) an anion precursor, and (4) a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

Benzotriazole is a white solid with a melting point of 100 °C and a boiling point of 350 °C . It has a density of 1.36 g/mL and is soluble in water .科学研究应用

合成和化学反应性

合成和抗真菌活性:合成了乙基-1H-苯并三唑-1-乙酸酯,并对白色念珠菌表现出中度至良好的抗真菌活性。该研究重点介绍了合成化合物与受体 CYT P-450 的相互作用,展示了其在开发抗真菌剂方面的潜力 (Toraskar, Kadam, & Kulkarni, 2009)。

N-取代噻唑烷和二氢苯并噻唑的合成:合成了乙基 (4R)-3-(1H-1,2,3-苯并三唑-1-基甲基)-1,3-噻唑烷-4-羧酸酯和 1-[1,3-苯并噻唑-3(2H)-基甲基]-1H-1,2,3-苯并三唑,表明在药物化学中具有潜在用途 (Katritzky, Singh, & He, 2002)。

抗菌、抗真菌和抗惊厥活性:新型合成的 1-[2-(1H-四唑-5-基)乙基]-1H-苯并[d][1,2,3]三唑表现出中度的抗菌和抗真菌活性以及优异的抗惊厥活性,展示了该化合物在制药应用中的潜力 (Rajasekaran, Murugesan, & Anandarajagopal, 2006)。

环境影响和处理

生物转化和环境存在:苯并三唑,包括 1H-苯并三唑,被确认为水生环境中的有机微污染物。研究了活性污泥中的好氧生物降解和生物转化途径,提供了对这些化合物的环境行为和处理可能性的见解 (Huntscha et al., 2014)。

使用紫外活化过硫酸盐进行降解:该研究调查了使用紫外活化过硫酸盐降解 1H-苯并三唑的效率。它重点介绍了转化产物并提供了毒理学分析,为苯并三唑的环境影响和潜在处理方法提供了视角 (Ye et al., 2018)。

作用机制

Target of Action

6-Ethyl-1H-1,2,3-Benzotriazole, a derivative of benzotriazole, has been found to interact with various enzymes and receptors in biological systems . The compound’s primary targets are likely to be these enzymes and receptors, which play crucial roles in various biological and pharmacological processes .

Mode of Action

The compound’s mode of action is primarily through non-covalent interactions with its targets. The presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 6-Ethyl-1H-1,2,3-Benzotriazole susceptible to bind with its targets . This interaction leads to changes in the targets’ function, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may affect multiple biochemical pathways related to these biological properties.

Result of Action

The molecular and cellular effects of 6-Ethyl-1H-1,2,3-Benzotriazole’s action are likely diverse, given its broad spectrum of biological properties . For instance, it may inhibit the growth of cancer cells, kill or inhibit the growth of fungi and bacteria, inhibit viral replication, kill or inhibit the growth of parasites, and neutralize reactive oxygen species .

安全和危害

未来方向

Benzotriazole is a versatile synthetic auxiliary endowed with a unique set of physicochemical properties . It is readily available in large quantities and is inexpensive . Anchored on molecular scaffolds, the benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings . Therefore, it has a huge potential for future applications in various fields of chemistry.

属性

IUPAC Name |

5-ethyl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-6-3-4-7-8(5-6)10-11-9-7/h3-5H,2H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTWLIOPZJFEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NNN=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2479510.png)

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2479513.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate](/img/structure/B2479527.png)